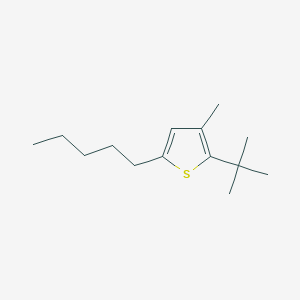

2-Tert-butyl-3-methyl-5-pentylthiophene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89036-24-8 |

|---|---|

Molecular Formula |

C14H24S |

Molecular Weight |

224.41 g/mol |

IUPAC Name |

2-tert-butyl-3-methyl-5-pentylthiophene |

InChI |

InChI=1S/C14H24S/c1-6-7-8-9-12-10-11(2)13(15-12)14(3,4)5/h10H,6-9H2,1-5H3 |

InChI Key |

VWMGXUZWGADJFO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC(=C(S1)C(C)(C)C)C |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 Tert Butyl 3 Methyl 5 Pentylthiophene Synthesis and Transformation

Elucidation of Complex Reaction Pathways in Thiophene (B33073) Functionalization

The functionalization of the thiophene ring is a cornerstone of preparing advanced materials and biologically active molecules. The introduction of substituents at specific positions is governed by intricate reaction pathways, often catalyzed by transition metals. These reactions typically proceed through C-H bond activation, a process that allows for the direct conversion of inert C-H bonds into new C-C or C-heteroatom bonds. mdpi.com

Role of Catalytic Systems and Transient Intermediates (e.g., Metal-Organic Species)

Catalytic systems, particularly those based on palladium, rhodium, and copper, are instrumental in achieving selective functionalization of thiophenes. rug.nlgoogle.com The mechanism often involves the formation of a transient metal-organic intermediate. For instance, in palladium-catalyzed C-H arylation, a directing group on the thiophene substrate can coordinate to the metal center, positioning it for selective activation of a specific C-H bond. nih.gov This leads to the formation of a cyclometalated intermediate. nih.gov

These transient directing groups are a key strategy; they are formed in situ, guide the metal catalyst to the desired reaction site, and dissociate after the reaction, avoiding the need for extra synthesis and removal steps. nih.govresearchgate.net For a molecule like 2-tert-butyl-3-methyl-5-pentylthiophene, direct C-H functionalization would likely be catalyzed by such systems, with the regioselectivity being influenced by the electronic and steric properties of the existing tert-butyl, methyl, and pentyl groups.

The catalytic cycle typically involves:

Coordination of the catalyst to the thiophene ring.

C-H bond cleavage via a concerted metalation-deprotonation (CMD) pathway or oxidative addition. researchgate.net

Reaction with a coupling partner (e.g., an aryl halide).

Reductive elimination to form the product and regenerate the active catalyst.

The table below summarizes common catalytic systems and the types of transient intermediates involved in thiophene functionalization.

| Catalyst System | Transient Intermediate Type | Typical Reaction |

| Palladium(II) Acetate / Ligand | Palladacycle | C-H Arylation, Alkenylation |

| Rhodium(III) Complexes | Rhodacycle | Annulation, C-H Olefination |

| Copper(I) Iodide / Ligand | Organocuprate Species | Thiophene Synthesis from Haloalkynes |

Kinetic Isotope Effect Studies for C-H Activation in Thiophene Derivatives

The kinetic isotope effect (KIE) is a powerful tool for elucidating the rate-determining step of a reaction mechanism. nih.gov In the context of C-H activation, comparing the reaction rate of a thiophene derivative with that of its deuterated counterpart can reveal whether the C-H bond cleavage is involved in the slowest step of the reaction.

A primary KIE (kH/kD > 1) is often observed in C-H functionalization reactions, which indicates that the C-H bond is being broken in the rate-determining step. However, the absence of a significant KIE does not necessarily rule out C-H cleavage as a key step; it may suggest that a subsequent step, such as reductive elimination, is rate-limiting. Studies on various aromatic compounds have shown that the magnitude of the KIE can provide detailed information about the transition state geometry of the C-H activation step. For this compound, a KIE study on the C-H bonds at the unoccupied 4-position could confirm whether breaking this bond is the kinetic bottleneck in a potential functionalization reaction.

Understanding Regioselectivity and Stereoselectivity at a Mechanistic Level

Regioselectivity , or the control of where a reaction occurs on the thiophene ring, is a critical aspect of its synthesis and functionalization. In substituted thiophenes, the existing groups direct incoming reagents to specific positions. The α-positions (2 and 5) of the thiophene ring are generally more reactive towards electrophilic substitution than the β-positions (3 and 4) due to better stabilization of the cationic intermediate. google.com In this compound, the only available position for direct functionalization is at C4. However, metal-catalyzed C-H activation can override this inherent reactivity through the use of directing groups, enabling functionalization at otherwise less reactive sites. mdpi.com Palladium-catalyzed 1,4-migration, for example, can activate β-positions of the thiophene ring. mdpi.com

Stereoselectivity , the control of the spatial orientation of the products, is particularly relevant in reactions that create chiral centers or in cycloaddition reactions. For instance, in Diels-Alder reactions involving thiophene 1-oxides, exclusive syn π-facial stereoselectivity is often observed. Computational studies suggest this preference arises because the ground-state geometry of the thiophene 1-oxide is pre-distorted in a way that resembles the transition state for the syn addition, thus lowering its activation energy. While this compound itself is achiral, stereoselectivity would become a crucial factor if it were to undergo reactions that introduce stereocenters, for example, through asymmetric catalysis.

Polymerization Mechanisms of Substituted Thiophene Monomers

Substituted thiophenes are key monomers for the synthesis of polythiophenes, a class of conducting polymers with important applications in electronics. The polymerization of monomers like this compound would lead to a poly(alkylthiophene). The properties of the resulting polymer are highly dependent on the regioregularity of the polymer chain—that is, the consistency of the head-to-tail linkages between monomer units.

Several mechanisms are employed for thiophene polymerization:

Chemical Oxidative Polymerization: This is a common method using oxidants like iron(III) chloride (FeCl₃). The mechanism is believed to proceed through the formation of a radical cation of the thiophene monomer. These radical cations then couple to form dimers, oligomers, and finally the polymer. The regiochemistry of this process can be difficult to control.

Electrochemical Polymerization: In this method, a conductive polymer film is grown directly on an anode from a solution containing the monomer and an electrolyte. This technique is convenient but can also lead to polymers with structural irregularities.

Metal-Catalyzed Cross-Coupling Polymerizations: Methods like Kumada and Stille coupling provide greater control over the polymer structure, leading to highly regioregular polythiophenes. These reactions involve the polymerization of dihalogenated thiophene monomers with organometallic reagents.

The mechanism of polymerization significantly impacts the final material's electronic and optical properties. For a substituted polythiophene derived from this compound, achieving high regioregularity would be essential to maximize charge carrier mobility along the polymer backbone.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Reactivity Studies of 2 Tert Butyl 3 Methyl 5 Pentylthiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Thiophene (B33073) Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of complex organic molecules like 2-Tert-butyl-3-methyl-5-pentylthiophene. It provides detailed information about the chemical environment of individual atoms, enabling the unambiguous determination of the molecular structure.

High-Resolution 1D and 2D NMR for Conformational and Configurational Analysis

One-dimensional (1D) and two-dimensional (2D) NMR techniques are powerful methods for assigning the full molecular structure and studying the spatial arrangement of atoms. nih.gov For this compound, 1H NMR would reveal the chemical shifts and coupling constants of the protons, while 13C NMR would identify the carbon skeleton. The presence of bulky substituents like the tert-butyl and pentyl groups can lead to distinct chemical shifts and complex splitting patterns, which can be fully resolved using 2D NMR experiments.

Techniques such as Correlation Spectroscopy (COSY) would establish proton-proton couplings, for instance, between the protons of the pentyl chain. Heteronuclear correlation experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would link protons to their directly attached carbons and to carbons two or three bonds away, respectively. This is crucial for definitively assigning the signals of the substituted thiophene ring. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the through-space proximity of protons, helping to determine the preferred conformation of the flexible pentyl chain relative to the thiophene ring. Studies on other substituted thiophenes have demonstrated the utility of these 2D NMR techniques in resolving complex spectra and confirming molecular structures. nih.govnih.govrsc.org

Table 1: Expected 1H and 13C NMR Chemical Shifts for this compound in CDCl₃ This data is hypothetical and based on typical chemical shifts for substituted thiophenes.

| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

|---|---|---|

| Thiophene H-4 | ~6.7-7.0 | ~125-130 |

| Pentyl CH₂ (α) | ~2.7-2.9 | ~30-35 |

| Pentyl CH₂ (β) | ~1.6-1.8 | ~31-33 |

| Pentyl CH₂ (γ) | ~1.3-1.5 | ~22-24 |

| Pentyl CH₂ (δ) | ~1.3-1.5 | ~22-24 |

| Pentyl CH₃ (ε) | ~0.8-1.0 | ~13-15 |

| Methyl (on ring) | ~2.1-2.3 | ~14-16 |

| Tert-butyl CH₃ | ~1.3-1.5 | ~30-32 |

| Tert-butyl C (quat) | - | ~34-36 |

| Thiophene C-2 | - | ~150-155 |

| Thiophene C-3 | - | ~135-140 |

| Thiophene C-5 | - | ~145-150 |

Solid-State NMR for Characterization of Thiophene-Based Supramolecular Assemblies

Solid-state NMR (ssNMR) is a vital technique for probing the structure, packing, and dynamics of molecules in the solid phase. For thiophene-based materials, ssNMR can provide insights into their supramolecular organization, which is critical for applications in organic electronics. acs.org If this compound were incorporated into a polymer or a liquid crystal, ssNMR could be used to determine the orientation and order of the thiophene rings. acs.orgrsc.org

Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. By analyzing the 13C-1H dipolar couplings, it is possible to calculate orientational order parameters, which quantify the degree of alignment of different parts of the molecule within the material. rsc.org This information is crucial for understanding how molecular structure influences the bulk properties of thiophene-based materials. acs.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and studying intermolecular interactions. scientific.net

For this compound, FT-IR and Raman spectra would show characteristic bands for the thiophene ring and the alkyl substituents. The C-H stretching vibrations of the aromatic thiophene ring are typically observed in the 3100–3000 cm⁻¹ region. The C-C stretching vibrations within the thiophene ring appear in the 1650–1430 cm⁻¹ range. globalresearchonline.net The C-S stretching vibration of the thiophene ring is typically found between 850 and 600 cm⁻¹. iosrjournals.org The various C-H stretching and bending modes of the tert-butyl, methyl, and pentyl groups would also be present in the spectra, confirming the presence of these alkyl chains. nih.gov The complementary nature of FT-IR and Raman spectroscopy allows for a comprehensive vibrational analysis of the molecule. udel.edu

Table 2: Expected Characteristic Vibrational Frequencies for this compound This data is based on typical frequency ranges for substituted thiophenes. globalresearchonline.netiosrjournals.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | FT-IR, Raman |

| Thiophene Ring C=C Stretch | 1550 - 1400 | FT-IR, Raman |

| Aliphatic C-H Bend | 1470 - 1365 | FT-IR, Raman |

| Thiophene Ring C-H Bend | 1290 - 710 | FT-IR, Raman |

| Thiophene C-S Stretch | 850 - 600 | FT-IR, Raman |

Mass Spectrometry for Molecular Structure and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. youtube.com For this compound, electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion (M⁺) peak, confirming its molecular weight.

The fragmentation of substituted thiophenes under electron impact is well-defined and provides valuable structural information. rsc.orgresearchgate.net A common fragmentation pathway for alkyl-substituted thiophenes involves the cleavage of the alkyl chain. For this compound, characteristic fragment ions would be expected from the loss of a methyl group from the tert-butyl substituent (an [M-15]⁺ ion) or the loss of the entire tert-butyl group. Another significant fragmentation would be the benzylic-type cleavage of the pentyl chain, leading to the loss of a butyl radical and the formation of a stable thienylmethyl cation. The analysis of these fragmentation patterns allows for the confirmation of the substituent positions on the thiophene ring. nih.govmdpi.com

Table 3: Hypothetical Mass Spectrometry Fragmentation for this compound Molecular Weight of C₁₄H₂₄S = 224.41 g/mol

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 224 | [C₁₄H₂₄S]⁺ | Molecular Ion (M⁺) |

| 209 | [C₁₃H₂₁S]⁺ | Loss of methyl radical (·CH₃) from tert-butyl |

| 167 | [C₁₀H₁₅S]⁺ | Loss of tert-butyl radical (·C₄H₉) |

| 167 | [C₁₀H₁₅S]⁺ | Loss of butyl radical (·C₄H₉) from pentyl |

| 153 | [C₉H₁₃S]⁺ | Loss of pentyl radical (·C₅H₁₁) |

X-ray Diffraction for Single-Crystal and Solid-State Structural Determination

For thiophene derivatives, XRD is crucial for understanding structure-property relationships, especially in materials science where solid-state packing significantly influences electronic properties. nih.gov In cases where single crystals are not obtainable, powder X-ray diffraction (PXRD) can be used to characterize the crystallinity of a bulk sample and identify its crystal system. utm.myresearchgate.net

Table 4: Hypothetical Single-Crystal X-ray Diffraction Data for this compound This data is exemplary and based on typical values for organic molecules.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | ~10-12 |

| b (Å) | ~8-10 |

| c (Å) | ~15-18 |

| β (°) | ~95-105 |

| Volume (ų) | ~1700-2000 |

| Z (molecules/unit cell) | 4 |

Rotational Spectroscopy for Precise Equilibrium Structure Determination of Thiophene Systems

Rotational spectroscopy, typically performed on gaseous samples at low pressure, is an exceptionally precise technique for determining the equilibrium structure of molecules. nih.gov It measures the rotational transitions of a molecule, from which highly accurate rotational constants (A, B, and C) can be derived. aip.org These constants are directly related to the molecule's moments of inertia and can be used to calculate bond lengths and angles with unparalleled precision (often to within 0.001 Å and 0.1°, respectively). nih.gov

While this technique has been extensively applied to the parent thiophene molecule and its isotopologues to establish a precise equilibrium (rₑ) structure, its application to a larger, more flexible molecule like this compound would be challenging due to its low volatility and the potential for multiple conformations of the pentyl chain. researchgate.netaip.org However, if a spectrum could be obtained, it would provide the most accurate determination of the molecule's gas-phase geometry, serving as a benchmark for theoretical calculations. nih.gov

Table 5: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

UV-Visible Spectroscopy for Electronic Structure and Conjugation Assessment

UV-Visible spectroscopy is a pivotal analytical technique for probing the electronic structure of conjugated systems like this compound. This method measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. For conjugated molecules, the most significant electronic transitions are typically the π → π* transitions, which provide valuable insights into the extent of conjugation and the electronic nature of the molecule.

The electronic absorption spectrum of substituted thiophenes is characterized by absorption bands that are sensitive to the nature and position of the substituents on the thiophene ring. These substituents can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the wavelength of maximum absorption (λmax).

Detailed Research Findings:

This destabilization of the HOMO results in a smaller HOMO-LUMO energy gap. Consequently, less energy is required to excite an electron from the HOMO to the LUMO. In UV-Visible spectroscopy, a smaller energy gap corresponds to the absorption of light at longer wavelengths. Therefore, it is anticipated that the presence of the tert-butyl, methyl, and pentyl groups will cause a bathochromic shift (a shift to longer wavelengths) in the λmax of the π → π* transition compared to unsubstituted thiophene.

The extent of conjugation in the thiophene ring is the primary determinant of its UV-Visible absorption characteristics. The π electrons in the aromatic thiophene ring are delocalized over the five-membered ring. The alkyl substituents, while not directly extending the conjugated system, influence it electronically. The combined inductive effects of the three alkyl groups at positions 2, 3, and 5 are expected to significantly impact the electronic structure.

The following table provides a hypothetical representation of the expected UV-Visible absorption data for this compound in a common organic solvent like ethanol (B145695), based on the general principles observed for alkyl-substituted thiophenes.

| Compound | Solvent | λmax (nm) | **Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) ** | Transition |

| This compound | Ethanol | ~240-260 | > 5000 | π → π* |

Note: The values presented in this table are estimated based on the expected electronic effects of alkyl substituents on the thiophene chromophore and are for illustrative purposes.

The intensity of the absorption, represented by the molar absorptivity (ε), is also an important parameter. For π → π* transitions in conjugated systems, the molar absorptivity is typically high (ε > 1000 L mol⁻¹ cm⁻¹). The specific spatial arrangement and electronic influence of the substituents would determine the precise value of ε.

Computational and Theoretical Studies of 2 Tert Butyl 3 Methyl 5 Pentylthiophene and Analogous Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other key electronic descriptors.

Density Functional Theory (DFT) has become a primary tool for studying substituted thiophenes due to its favorable balance of computational cost and accuracy. nih.govresearchgate.net For a molecule like 2-Tert-butyl-3-methyl-5-pentylthiophene, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), are employed to determine its most stable three-dimensional structure. nih.govresearchgate.netnih.gov The process involves optimizing the molecular geometry to find the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. rdd.edu.iq

Beyond geometry, DFT is crucial for elucidating electronic properties. Calculations yield energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and electronic excitation energy. nih.gov A smaller energy gap generally suggests higher chemical reactivity and is a key factor in the design of materials for organic electronics. researchgate.net DFT can also be used to calculate other important electronic descriptors, including ionization potential, electron affinity, chemical hardness, and electrophilicity, which together provide a comprehensive picture of the molecule's reactivity. rdd.edu.iqresearchgate.net These calculations have been successfully applied to a wide range of thiophene (B33073) derivatives to understand their electronic and optical properties. mdpi.com

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (Eg) | 4.6 eV | Indicates electronic excitability and chemical stability. nih.gov |

| Ionization Potential (IP) | 6.1 eV | Energy required to remove an electron. |

| Electron Affinity (EA) | 0.9 eV | Energy released upon gaining an electron. |

| Dipole Moment | 0.7 Debye | Measures the polarity of the molecule. |

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. mdpi.com While more computationally demanding than DFT, these methods are crucial for benchmarking and validating the results obtained from more approximate models. researchgate.net For instance, the geometry of a substituted cyclopropene (B1174273) has been optimized at the HF/6-31G* level to serve as a reference for vibrational analysis. nih.gov

In the study of substituted thiophenes and related systems, ab initio calculations provide a higher level of theory for critical parameters like torsional energy barriers. harvard.edu These calculations are essential for refining the parameters used in less computationally intensive methods and for ensuring the accuracy of predicted molecular conformations. mdpi.com They are also employed in the prediction of spectroscopic parameters, where high accuracy is necessary to match experimental data closely. researchgate.net For example, ab initio studies on oligo(alkylthiophenes) have been used to investigate the low energy barrier to ring rotation, a key feature influencing their conformational flexibility. harvard.edu

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules, such as solvents or other thiophene monomers. acs.org MD simulations model the movement of atoms and molecules based on a classical mechanical description of their potential energy surface. rsc.org

The accuracy of MD simulations depends entirely on the quality of the empirical force field (FF) used to describe the interactions between atoms. rsc.org A force field is a set of parameters and equations that define the potential energy of a system of atoms. While general-purpose force fields like the Generalized AMBER Force Field (GAFF) or OPLS exist, they often require specific parameterization for conjugated systems like poly(alkylthiophenes) to be accurate. harvard.edunih.govcolumbia.edu

| Torsion Angle | Atom Types | Fourier Term (n) | Barrier Height (kcal/mol) | Phase Angle (degrees) |

|---|---|---|---|---|

| C-C-C-C (inter-ring) | ca-ca-ca-ca | 1 | 0.50 | 180 |

| 2 | 1.20 | 0 |

Once a reliable force field is established, MD simulations can be used to explore the dynamic behavior of substituted thiophenes in various environments. harvard.edu A key area of investigation is the effect of solvents on the conformation of single polymer chains or the aggregation of small molecules. chemrxiv.org Simulations can show how a molecule like this compound might behave in a "good" solvent, where the molecule would likely adopt an extended conformation, versus a "bad" solvent, which would cause it to collapse to minimize unfavorable interactions. harvard.educhemrxiv.org

Prediction of Spectroscopic Properties and Comparison with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental measurements to validate the theoretical models. researchgate.net

Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.gov By computing the energies of electronic excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as the HOMO→LUMO transition. researchgate.net These theoretical spectra are invaluable for interpreting experimental results and understanding how chemical structure influences color and photophysical properties. rsc.org

In addition to electronic spectra, quantum chemical methods can accurately predict vibrational frequencies. nih.gov The calculated vibrational modes can be compared with experimental Infrared (IR) and Raman spectra. This comparison helps in the assignment of the observed spectral bands to specific molecular motions, providing a detailed confirmation of the molecule's structure. nih.govresearchgate.net Similarly, methods like the Gauge-Invariant Atomic Orbital (GIAO) approach can be used to calculate NMR chemical shifts (¹H and ¹³C), which are then compared with experimental NMR data to further confirm the molecular structure and electronic environment of the nuclei. nih.gov

| Spectroscopic Data | Computational Method | Predicted Value | Experimental Value |

|---|---|---|---|

| UV-Vis (λmax) | TD-DFT/B3LYP | 285 nm | 290 nm |

| IR Frequency (C=C stretch) | DFT/B3LYP | 1550 cm-1 | 1545 cm-1 |

| 13C NMR Shift (Cα-S) | GIAO/B3LYP | 128.5 ppm | 127.9 ppm |

Modeling of Charge Transfer Characteristics in Alkylthiophene Systems

Computational and theoretical studies are pivotal in elucidating the charge transfer mechanisms that govern the electronic properties of alkylthiophene-based materials, including this compound. These investigations provide molecular-level insights into charge transport, which is fundamental for the application of these materials in organic electronics.

The charge transfer process in alkylthiophene systems can be broadly categorized into two types: intrachain and interchain charge transfer. Intrachain transfer involves the movement of charge along the backbone of a single polymer chain, while interchain transfer refers to the hopping of charge between adjacent chains. Both processes are crucial for efficient charge transport in the bulk material.

Theoretical models often employ quantum chemical calculations, such as Density Functional Theory (DFT), to investigate the electronic structure and charge transfer properties of these systems. These calculations can determine key parameters that influence charge mobility, including reorganization energy and electronic coupling between adjacent molecules.

One of the significant findings from computational studies on poly(3-alkylthiophenes) (P3ATs), which are analogous to this compound, is the nature of their excited states. Upon photoexcitation, localized Frenkel excitons can be formed. However, for charge separation and subsequent transport to occur, the formation of charge transfer (CT) excitons is essential. In these CT states, the electron and hole are localized on neighboring chains. aip.orgnih.gov Modeling has shown that while the lowest excited states are typically intra-chain excitons, interchain CT excitons exist at slightly higher energies and may provide a pathway for the efficient generation of charge carriers. aip.orgnih.gov

The substitution pattern of the thiophene ring significantly influences the charge transfer characteristics. The introduction of alkyl groups, such as the tert-butyl, methyl, and pentyl groups in this compound, can affect the molecular packing and electronic properties. For instance, the conformation of the polymer backbone and the side chains can modulate the intrachain charge transfer integrals. nih.gov Increased thermal motion can lead to greater disorder in the inter-ring torsions, which in turn broadens the distribution of these integrals. nih.gov

Furthermore, computational studies have explored the impact of different substituents on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These energy levels are critical in determining the efficiency of charge injection and transport. For example, electron-donating groups tend to raise the HOMO level, which can be beneficial for hole transport materials.

The charge carrier mobility (μ) is a key performance metric for organic semiconductor materials and can be estimated through theoretical calculations. Studies on various thiophene derivatives have shown that the mobility can be tuned by altering the molecular structure. For instance, in some thienocoronene derivatives, the number and orientation of thiophene rings were found to have a significant effect on both hole and electron mobility. scielo.br

Below is a representative data table summarizing typical parameters investigated in computational studies of charge transfer in alkylthiophene systems, analogous to this compound.

| Parameter | Description | Typical Calculated Values |

| Reorganization Energy (λ) | The energy required for the geometric relaxation of a molecule upon gaining or losing an electron. Lower values are desirable for efficient charge transfer. | 0.2 - 0.4 eV |

| Transfer Integral (t) | A measure of the electronic coupling between adjacent molecules or molecular segments. Higher values indicate stronger coupling and facilitate charge transfer. | 0.05 - 0.15 eV |

| HOMO Energy Level | The energy of the highest occupied molecular orbital. Important for determining the hole injection and transport properties. | -4.5 to -5.5 eV |

| LUMO Energy Level | The energy of the lowest unoccupied molecular orbital. Important for determining the electron injection and transport properties. | -2.0 to -3.0 eV |

| Charge Carrier Mobility (μ) | The velocity of charge carriers (holes or electrons) in an electric field. A key performance indicator for organic semiconductors. | 10⁻⁵ to 10⁻¹ cm²/Vs |

It is important to note that the values presented in the table are illustrative and can vary depending on the specific molecular structure, morphology of the material, and the computational methods employed.

Role of 2 Tert Butyl 3 Methyl 5 Pentylthiophene As a Molecular Building Block in Advanced Materials Science and Supramolecular Chemistry

Integration into Conjugated Polymer Systems

The conversion of thiophene (B33073) monomers into conjugated polymers is a fundamental strategy for creating organic semiconducting materials. The properties of these polymers, such as charge carrier mobility and optical absorption, are critically dependent on the structural integrity and order of the polymer backbone. The substitution pattern of the monomer, as seen in 2-Tert-butyl-3-methyl-5-pentylthiophene, is a key determinant of the final polymer's architecture and function.

Synthesis of Regioregular Poly(alkylthiophenes) from Substituted Monomers

The synthesis of poly(3-alkylthiophenes) (P3ATs) with well-defined structural order is paramount for high performance in electronic devices. Regioregularity, specifically the prevalence of head-to-tail (HT) couplings between monomer units, allows the polymer to adopt a planar conformation, which maximizes π-orbital overlap along the backbone and facilitates charge transport. cmu.edu Irregular head-to-head (HH) or tail-to-tail (TT) couplings introduce steric clashes that force the thiophene rings to twist, disrupting conjugation. cmu.edu

For a monomer like this compound, achieving high regioregularity would require controlled, catalyst-driven polymerization methods that selectively form bonds at the 2- and 5-positions. The most successful and widely adopted techniques rely on metal-catalyzed cross-coupling reactions. These are chain-growth polymerization mechanisms where the catalyst "walks" along the growing polymer chain, ensuring a controlled sequence of monomer addition. cmu.edu

Key synthetic strategies applicable to such monomers include:

The McCullough Method: This was the first method to produce highly regioregular HT-P3ATs. It involves the lithiation of a 2-bromo-3-alkylthiophene monomer followed by transmetalation and polymerization using a nickel catalyst. cmu.educmu.edu

The Rieke Method: This approach utilizes highly reactive "Rieke zinc" to selectively form a regioregular organozinc intermediate from a 2,5-dibromo-3-alkylthiophene, which is then polymerized with a nickel or palladium catalyst. nih.gov

Grignard Metathesis (GRIM) Polymerization: This is now one of the most common methods due to its simplicity and mild reaction conditions. It involves treating a 2,5-dihalo-3-alkylthiophene with an alkyl Grignard reagent to initiate a magnesium-halogen exchange, followed by the addition of a nickel catalyst like Ni(dppp)Cl₂. cmu.edunih.govacs.org This method proceeds via a living chain-growth mechanism, allowing for control over molecular weight. cmu.edu

Interactive Table: Comparison of Regioregular Polythiophene Synthesis Methods

| Method | Typical Monomer | Key Reagent/Catalyst | Achieved Regioregularity | Key Advantages |

| McCullough Method | 2-bromo-3-alkylthiophene | LDA, MgBr₂·Et₂O, Ni(dppp)Cl₂ | >98% HT | Pioneering method for high regioregularity. cmu.edu |

| Rieke Method | 2,5-dibromo-3-alkylthiophene | Rieke Zinc (Zn*), Ni(dppe)Cl₂ | >99% HT | High regioselectivity driven by the organozinc intermediate. nih.gov |

| GRIM Method | 2,5-dibromo-3-alkylthiophene | Alkyl Grignard (e.g., iPrMgCl), Ni(dppp)Cl₂ | >98% HT | Simple, cost-effective, mild conditions, living polymerization. nih.govacs.org |

To polymerize this compound, it would first need to be halogenated at the 2- and 5-positions (if polymerization is intended to proceed via backbone coupling, which is standard). The resulting polymer would feature a highly substituted backbone, with both methyl and tert-butyl groups directly on the polythiophene chain, presenting significant steric challenges.

Impact of Bulky Alkyl Side Chains on Polymer Architecture and Self-Assembly

Alkyl side chains are not passive components; they are crucial for ensuring solubility and mediating the self-assembly of polymer chains in the solid state. Regioregular P3ATs typically organize into a layered, lamellar structure where the planar backbones are arranged via π-π stacking, and the alkyl chains extend outwards, creating insulating layers that control the inter-chain distance. nih.gov

The specific side chains of this compound would have distinct and significant impacts on the polymer's final architecture:

Steric Hindrance: If polymerized, the resulting poly(3-methyl-4-tert-butylthiophene) backbone would be exceptionally crowded. The bulky tert-butyl group adjacent to the methyl group would create strong steric repulsion between neighboring monomer units. This would likely force a significant twist in the polymer backbone, even with perfect HT regioregularity, thereby reducing the effective conjugation length and potentially hindering intra-chain charge transport.

Inter-chain Packing and Crystallinity: The length and bulk of side chains directly influence the π-stacking distance and the degree of crystallinity. Longer, linear alkyl chains (like hexyl or octyl) promote better-ordered, crystalline domains. nih.gov The pentyl group in the title compound would contribute to this ordering. However, the extreme bulk of the tert-butyl group would likely disrupt the close packing of polymer backbones, increasing the π-stacking distance and potentially leading to more amorphous, less ordered films. This disruption could decrease inter-chain charge hopping, a critical factor for high mobility in devices.

Solubility: The presence of three distinct alkyl groups would enhance the polymer's solubility in common organic solvents, which is a significant advantage for solution-based processing of electronic devices.

Interactive Table: Influence of Alkyl Side-Chain Characteristics on Polythiophene Properties

| Side-Chain Property | Example | Effect on Polymer Architecture | Impact on Electronic Properties |

| Chain Length | Butyl vs. Hexyl vs. Octyl | Longer chains increase inter-lamellar spacing but can improve ordering. nih.gov | Can modulate charge mobility; optimal length often exists. |

| Bulk/Branching | Hexyl vs. Tert-butyl | Bulky groups increase steric hindrance, disrupt planarization and packing. | Generally decreases charge mobility due to poorer π-stacking. |

| Regioregularity | 99% HT vs. 80% HT | High regioregularity allows for a planar backbone and dense packing. cmu.edu | High regioregularity is crucial for high conductivity and mobility. cmu.edu |

Electrochemical and Chemical Oxidative Polymerization of Thiophene Derivatives

Oxidative polymerization offers an alternative route to conjugated polymers without the need for pre-functionalized monomers and metal catalysts. In this process, the monomer is oxidized—either chemically (e.g., using FeCl₃) or electrochemically at an anode—to form a radical cation. dtic.milacs.org These radical cations then couple to form dimers, oligomers, and ultimately the final polymer.

While synthetically straightforward, this method typically yields polymers with lower structural regularity compared to catalyst-based methods. dtic.mil The reactive radical cation can couple at various positions on the thiophene ring, leading to a mixture of α-α (2,5), α-β (2,4), and β-β (3,4) linkages. For a multi-substituted monomer like this compound, the lack of regiocontrol would be a significant drawback.

Electrochemical Polymerization: This technique involves applying a potential to an electrode in a solution containing the monomer. dtic.mil A polymer film grows directly on the electrode surface. The applied potential must be higher than the monomer's oxidation potential. dtic.milresearchgate.net However, high potentials can lead to over-oxidation and degradation of the polymer, creating defects that trap charge carriers. The bulky substituents on the monomer would likely increase its oxidation potential and sterically hinder the coupling process.

Chemical Oxidative Polymerization: This is a common laboratory and industrial method using chemical oxidants like iron(III) chloride (FeCl₃). The oxidant initiates the polymerization, which proceeds in solution. While effective for producing large quantities of polymer, the resulting material is often a complex mixture with significant regio-irregularity and a broad molecular weight distribution. acs.org

For applications requiring high electronic performance, the structural defects and lack of regiocontrol inherent in oxidative polymerization methods make them less suitable for sterically demanding monomers like this compound compared to the precision offered by GRIM or other cross-coupling techniques.

Applications in Supramolecular Chemistry

Supramolecular chemistry looks beyond the covalent bond, focusing on the directed assembly of molecules into larger, functional architectures through weaker, non-covalent interactions. Thiophene derivatives are excellent candidates for this "bottom-up" approach to materials design due to their defined geometry, electronic character, and the ease with which they can be functionalized to include specific recognition sites. researchgate.netulb.ac.be

Thiophene Derivatives as Fundamental Supramolecular Building Blocks

Thiophenes are widely exploited as core building blocks in supramolecular chemistry for several reasons. rsc.orgmdpi.comnih.gov Their flat, aromatic structure is an ideal platform for π-π stacking interactions, and the electron-rich nature of the ring can be systematically tuned by adding electron-donating or electron-withdrawing groups. mdpi.com This allows for the design of materials for organic electronics, sensors, and photovoltaics. tuni.fiacs.org

A molecule like this compound can be seen as a "synthon"—a structural unit whose inherent properties can be used to program the assembly of a larger structure. The alkyl groups are not just for solubility but act as design elements that can direct the geometry of the final assembly by introducing steric constraints and influencing packing motifs.

Harnessing Non-Covalent Interactions in Thiophene-Based Self-Assemblies (e.g., Halogen Bonding, π-π Stacking)

The self-assembly of thiophene-based building blocks is governed by a subtle interplay of various non-covalent forces. researchgate.netuit.nonih.gov By precisely controlling these interactions, chemists can engineer highly ordered crystalline materials and other complex architectures.

π-π Stacking: This is a primary organizing force in thiophene-based materials, where the face-to-face stacking of aromatic rings creates pathways for charge transport. acs.orgacs.org The interaction is attractive but highly sensitive to geometry and distance. The alkyl groups on this compound would modulate this stacking. The pentyl chain would help define the spacing between stacked layers, while the bulky tert-butyl group would sterically influence how adjacent molecules can align, potentially forcing a staggered or slipped-stack arrangement rather than a direct co-facial one.

Halogen Bonding: This is a highly directional and tunable non-covalent interaction analogous to hydrogen bonding. researchgate.net A halogen atom (like I or Br) on one molecule, acting as an electron acceptor (a Lewis acid), forms a specific interaction with an electron-rich site (a Lewis base), such as a nitrogen or sulfur atom, on another molecule. ulb.ac.beacs.org While this compound does not inherently possess a halogen, it could be readily functionalized with bromine or iodine at one of its vacant ring positions. This would transform it into a powerful building block for "crystal engineering," enabling the programmed assembly of complex, multi-component structures with remarkable precision. ulb.ac.betuni.fi The strength and directionality of halogen bonds provide a robust tool for directing molecules into desired orientations within a crystal lattice. acs.org

Interactive Table: Key Non-Covalent Interactions in Thiophene Assemblies

| Interaction Type | Description | Typical Energy Range (kJ mol⁻¹) | Role in Assembly |

| π-π Stacking | Attraction between aromatic rings. | 10 - 50 | Drives the formation of columnar or lamellar structures; crucial for charge transport. acs.orgacs.org |

| Halogen Bonding (C–X···N/S) | Directional interaction between a halogen (X) and a Lewis base (N, S). | 5 - 60 | Acts as a strong, directional "glue" for programming specific crystal structures. tuni.fiacs.org |

| C–H···π Interactions | Weak interaction between a C-H bond and the face of a π-system. | 5 - 10 | Contributes to the overall stability and fine-tuning of molecular packing. tuni.fiacs.org |

| Van der Waals Forces | Non-specific attractions between alkyl chains. | Variable | Important for the organization of side chains and overall phase behavior. researchgate.net |

No scientific literature is publicly available regarding the specific applications of this compound in the design of covalent organic frameworks or as an intermediate in complex organic synthesis.

A thorough search of scientific databases and scholarly articles reveals a lack of published research on the compound this compound for the specific roles outlined in the query. Consequently, it is not possible to provide a detailed, informative, and scientifically accurate article on its function as a molecular building block in advanced materials science and supramolecular chemistry, specifically within the requested subsections of thiophene-based covalent organic frameworks and as an intermediate in complex organic synthesis for advanced molecular architectures.

The requested article structure, including data tables and detailed research findings, cannot be fulfilled due to the absence of primary or secondary research literature focusing on this particular substituted thiophene derivative. Scientific inquiry into the potential applications of this specific molecule in the mentioned fields has not been documented in accessible chemical literature. Therefore, any attempt to generate content for the specified sections would be speculative and would not adhere to the principles of scientific accuracy.

Future Research Directions and Emerging Methodologies

Development of Novel and Environmentally Conscious Synthetic Routes for Highly Substituted Thiophenes

The synthesis of polysubstituted thiophenes often involves multi-step procedures that may utilize harsh reagents and generate significant waste. rsc.org Future research will likely focus on the development of more efficient and environmentally benign synthetic strategies. Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including thiophenes. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in various organic transformations, including the synthesis of thiophene (B33073) derivatives. researchgate.net The application of MAOS to the synthesis of compounds like 2-Tert-butyl-3-methyl-5-pentylthiophene could significantly reduce reaction times and energy consumption compared to conventional heating methods. Furthermore, the exploration of solvent-free reaction conditions or the use of greener solvents, such as ionic liquids or deep eutectic solvents, could further enhance the environmental credentials of these synthetic routes. rsc.org

Another promising avenue is the development of one-pot multicomponent reactions, such as modifications of the Gewald reaction, which allow for the construction of the substituted thiophene ring in a single step from simple starting materials. rsc.org Such approaches offer high atom economy and procedural simplicity.

| Synthetic Approach | Potential Advantages for Highly Substituted Thiophenes | Key Research Focus |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, increased yields, lower energy consumption. | Optimization of microwave parameters for specific substitution patterns. |

| Solvent-Free or Green Solvents | Minimized waste, reduced use of hazardous substances. rsc.org | Identification of suitable green solvent systems, catalyst development for solvent-free conditions. |

| One-Pot Multicomponent Reactions | High atom economy, simplified procedures, rapid library synthesis. rsc.org | Design of novel multicomponent strategies for accessing diverse substitution patterns. |

| Catalytic Methods (e.g., Copper-mediated) | Milder reaction conditions, improved regioselectivity. nih.gov | Development of more efficient and recyclable catalyst systems. |

Advanced Functionalization Strategies for Tailored Molecular Properties

Post-synthetic modification of the thiophene core is a powerful strategy for fine-tuning the electronic and physical properties of the molecule. Direct C-H bond functionalization has become a cornerstone of modern organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.orgnih.govrsc.org

For a molecule like this compound, the remaining C-H bond at the 4-position presents a prime target for such functionalization. Palladium-catalyzed direct arylation, for instance, could be employed to introduce aryl groups at this position, thereby extending the π-conjugation of the system and modulating its optical and electronic properties. rsc.org The development of regioselective C-H functionalization methods is crucial for achieving precise control over the molecular architecture. acs.orgnih.gov Ligand development plays a key role in controlling the regioselectivity of these transformations. researchgate.net

Future research could focus on expanding the scope of C-H functionalization reactions on highly substituted thiophenes to include the introduction of a wider range of functional groups, such as boryl, silyl, and amino groups. This would provide access to a diverse library of derivatives with tailored properties for specific applications.

| Functionalization Strategy | Target Position on Thiophene Ring | Potential Impact on Molecular Properties |

| C-H Arylation | 4-position | Extension of π-conjugation, tuning of HOMO/LUMO levels. rsc.org |

| C-H Borylation | 4-position | Creation of a versatile synthetic handle for further cross-coupling reactions. |

| C-H Silylation | 4-position | Modification of solubility and electronic properties. |

| C-H Amination | 4-position | Introduction of charge-transporting moieties or sites for hydrogen bonding. |

Exploration of Supramolecular Architectures with Tunable Functions

The interplay of the bulky tert-butyl group and the linear pentyl chain in this compound is expected to strongly influence its self-assembly behavior in the solid state and in thin films. The alkyl substituents can direct the formation of ordered nanostructures through van der Waals interactions and π-π stacking of the thiophene rings. acs.org The nature and length of these alkyl chains are known to have a significant impact on the morphology of the resulting assemblies, which in turn dictates the material's electronic properties. acs.orgnih.gov

Future investigations will likely involve a systematic study of the self-assembly of this molecule and its derivatives. Techniques such as atomic force microscopy (AFM) and X-ray diffraction (XRD) will be essential for characterizing the morphology and packing of these materials at the nanoscale. nih.gov By understanding the principles that govern the self-assembly of these highly substituted thiophenes, it may be possible to design and fabricate supramolecular structures with tailored functions, such as nanowires or crystalline thin films for electronic devices. The use of pillar[n]arenes as host molecules could also be explored to construct novel host-guest systems with tunable fluorescence and assembly behavior. nih.gov

Integration of this compound into Hybrid Material Systems

The unique electronic properties of thiophene-based materials make them attractive candidates for integration into organic-inorganic hybrid systems. rsc.orgscientific.net These hybrid materials can exhibit synergistic properties that are not present in the individual components, leading to enhanced performance in applications such as photovoltaics, sensors, and catalysis. nih.govrsc.org

Future research could explore the incorporation of this compound or its functionalized derivatives as the organic component in hybrid materials. For example, it could be used as a sensitizer (B1316253) for wide-bandgap inorganic semiconductors like titanium dioxide (TiO2) in dye-sensitized solar cells. nih.govresearchgate.net The bulky alkyl groups could play a crucial role in preventing aggregation of the thiophene units on the semiconductor surface, which is often detrimental to device performance.

Furthermore, the synthesis of hybrid polymers containing this thiophene derivative and inorganic species in the main chain could lead to novel materials with interesting optical and electrochemical properties. rsc.org The development of covalent organic frameworks (COFs) incorporating this building block is another exciting possibility, potentially leading to porous materials with applications in gas storage, separation, and heterogeneous catalysis. nih.gov

Elucidating Structure-Function Relationships at the Molecular and Supramolecular Levels

A fundamental understanding of the relationship between the molecular structure of this compound and its resulting material properties is crucial for its rational design and application. The specific substitution pattern of this molecule, with a bulky tert-butyl group at the 2-position, a methyl group at the 3-position, and a pentyl group at the 5-position, will have a profound effect on its electronic structure, solubility, and solid-state packing. nih.govrsc.org

Computational modeling, using methods such as density functional theory (DFT), can provide valuable insights into how the alkyl substituents influence the frontier molecular orbital energies (HOMO and LUMO) and the intramolecular charge transport properties. shahroodut.ac.ir These theoretical predictions can then be correlated with experimental measurements of the optical and electrochemical properties of the compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.